beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol

Fragrance chemistry Volatility engineering Norbornane derivatives

Beta,3,3-trimethylbicyclo(2.2.1)heptane-2-propanol (IUPAC: 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol, molecular formula C₁₃H₂₄O, MW 196.33 g/mol) is a bicyclic monoterpenoid alcohol belonging to the norbornane-derived fragrance ingredient class. It features a geminal dimethyl-substituted norbornane core linked to a branched propanol side chain, conferring distinctive physicochemical properties versus simpler norbornane alcohols.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 94291-52-8
Cat. No. B12672617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
CAS94291-52-8
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(CC1C2CCC(C2)C1(C)C)CO
InChIInChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3
InChIKeyYOXKTNCHPWZYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol (CAS 94291-52-8): Norbornane-Based Propanol for Specialty Fragrance and Organic Synthesis


Beta,3,3-trimethylbicyclo(2.2.1)heptane-2-propanol (IUPAC: 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol, molecular formula C₁₃H₂₄O, MW 196.33 g/mol) is a bicyclic monoterpenoid alcohol belonging to the norbornane-derived fragrance ingredient class. It features a geminal dimethyl-substituted norbornane core linked to a branched propanol side chain, conferring distinctive physicochemical properties versus simpler norbornane alcohols . The compound is employed as a fragrance ingredient and synthetic scaffold where its structure-property profile—including boiling point tier, density, and flash point—offers quantifiable differentiation from close alkyl-substituted analogs .

Fragrance Formulation
Woody-amber middle-to-base note accords with controlled volatility profile.
Synthetic Scaffold
Norbornane-derived building block for specialty organic synthesis workflows.
Volatility Tier
Intermediate boiling point distinct from lighter and heavier norbornane analogs.

Why Generic Substitution of Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol With Other Norbornane Alcohols Is Not Advisable


Norbornane-based alcohols sharing the bicyclo[2.2.1]heptane scaffold can differ substantially in boiling point, density, flash point, molecular weight, and side-chain architecture. These differences directly affect volatility, substantivity on skin or fabric, process safety, and olfactory performance. Simply interchanging beta,3,3-trimethylbicyclo(2.2.1)heptane-2-propanol with the methyl analog (CAS 67969-64-6, boiling point 241.2 °C ) or the ethyl-substituted analog (CAS 97403-91-3, boiling point 265.8 °C [1]) would alter evaporation profiles and fragrance longevity, potentially compromising product performance. The following quantitative evidence demonstrates why these compounds are not drop-in replacements.

Risk Factor
Target (Beta,3,3-Trimethyl)
Analog Substitution May Shift
Volatility & Substantivity
Intermediate boiling point supports middle/base note performance
Methyl analog may reduce longevity; ethyl analog may dampen diffusion
Process Safety
Higher flash point margin supports safer heated compounding
Methyl analog flash point lower; may narrow safe operating window in hot processes
Olfactory Character
Beta-substituted woody-amber note
Alpha-substituted analog (CAS 66062-78-0) may impart camphoraceous character, altering accord profile

Quantitative Differentiation Evidence for Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol Versus Closest Analogs


Boiling Point Tier: Positioned Between Methyl and Ethyl Analogs for Targeted Volatility Control

The target compound exhibits a boiling point of 256.9 °C at 760 mmHg, which is 15.7 °C higher than the methyl analog beta-methylbicyclo[2.2.1]heptane-2-propanol (CAS 67969-64-6, boiling point 241.2 °C) and 8.9 °C lower than the ethyl-substituted analog alpha-ethyl-alpha,beta-dimethylbicyclo[2.2.1]heptane-2-propanol (CAS 97403-91-3, boiling point 265.8 °C) . This places the target compound in an intermediate volatility tier suitable for middle-to-base note fragrance applications where neither excessive volatility nor excessive persistence is desired.

Boiling Point Tier
Direct comparison
256.9 °C (Target)
Methyl analog 241.2 °C; Ethyl analog 265.8 °C
Δ +15.7 / −8.9 °C
Supports intermediate volatility selection for middle-to-base note fragrance accords.
Predicted at 760 mmHg; target LookChem, comparator ChemBlink/PINPOOLS.
Fragrance chemistry Volatility engineering Norbornane derivatives

Density Differential: Lower Density Indicating Distinct Molecular Packing and Volatility Behavior

The target compound has a computed density of 0.925 g/cm³, which is 0.044 g/cm³ lower than the methyl analog (CAS 67969-64-6, density 0.969 g/cm³) and 0.017 g/cm³ lower than the ethyl analog (CAS 97403-91-3, density 0.942 g/cm³) . Lower density in this series correlates with reduced intermolecular packing forces and higher relative volatility for a given molecular weight, providing a measurable differentiation parameter for formulation and quality control.

Density
Cross-study comparable
0.925 g/cm³ (Target)
Methyl analog 0.969; Ethyl analog 0.942 g/cm³
Δ −0.044 / −0.017 g/cm³
Lower density correlates with reduced intermolecular packing, aiding volatility differentiation for formulation QC.
Computed values; source LookChem, ChemBlink, ChemNet.
Physicochemical characterization Volatility prediction Formulation compatibility

Flash Point Safety Margin: Higher Flash Point Enhances Handling and Storage Safety

The target compound exhibits a flash point of 114.5 °C, which is 6.4 °C higher than the methyl analog (CAS 67969-64-6, flash point 108.1 °C) and 3.9 °C lower than the ethyl analog (CAS 97403-91-3, flash point 118.4 °C) . The elevated flash point relative to the methyl analog reduces flammability risk during heated processing operations common in fragrance compounding and provides a wider safe operating window.

Flash Point
Direct comparison
114.5 °C (Target)
Methyl analog 108.1 °C; Ethyl analog 118.4 °C
Δ +6.4 / −3.9 °C
Higher flash point versus methyl analog may widen safe operating window during heated compounding.
Computed values; target LookChem, comparator ChemBlink/ChemNet.
Process safety Flash point classification Industrial handling

Molecular Weight-Driven Substantivity Advantage Over Methanol-Head and Unbranched Propanol Analogs

With a molecular weight of 196.33 g/mol, the target compound is 28.05 g/mol heavier than the methanol analog 'herbal norbornane' (CAS 66062-78-0, MW 168.28, substantivity 36 hours at 100%) and 14.03 g/mol heavier than the unbranched propanol analog (CAS 1823910-25-3, MW 182.30) [1]. Higher molecular weight in this homologous norbornane alcohol series is associated with lower vapor pressure and extended substantivity on skin and fabric, although direct substantivity data for the target compound are not available in the open literature (class-level inference).

Molecular Weight
Class-level inference
196.33 g/mol (Target)
Methanol analog 168.28; unbranched propanol 182.30 g/mol
Substantivity not directly measured
Higher MW may suggest extended substantivity on skin/fabric; direct substantivity data required for formulation calculations.
Class-level inference from homologous norbornane alcohols; request supplier substantivity data.
Substantivity Fragrance longevity Molecular weight-volatility correlation

Refractive Index Differentiation as an In-Process Quality Control Checkpoint

The target compound has a refractive index of 1.475, which is distinct from the methanol analog's RI range of 1.483–1.489 (CAS 66062-78-0) [1]. This 0.008–0.014 lower RI provides a rapid, non-destructive optical method for distinguishing the target compound from the methanol analog during incoming material inspection or in-process verification, reducing the risk of cross-contamination or misidentification.

Refractive Index
Direct comparison
1.475 (Target)
Methanol analog (CAS 66062-78-0) 1.483–1.489
Δ −0.008 to −0.014
Distinct RI enables rapid, non-destructive identity verification during incoming material inspection.
Target LookChem; comparator FlavScents (at 20°C).
Quality control Refractive index Material identity verification

Beta,3,3-Trimethyl Substitution Pattern: Steric and Electronic Differentiation From Alpha-Substituted and Non-Methylated Analogs

The beta,3,3-trimethyl substitution pattern on the norbornane core—featuring geminal dimethyl groups at position 3 and a branched methylpropanol side chain at position 2—differs fundamentally from alpha-substituted analogs such as alpha,3,3-trimethylbicyclo[2.2.1]heptane-2-methanol (CAS 66062-78-0) in the spatial orientation of the side chain [1]. This regiochemical difference influences the compound's interaction with olfactory receptors and its chemical reactivity profile. While direct odor threshold or receptor-binding data are not available for head-to-head comparison, the established structure-odor paradigm in the norbornane fragrance class indicates that beta-substitution confers a distinct woody-amber character compared to the more camphoraceous notes of alpha-substituted analogs [2].

Substitution Pattern
Class-level inference
Beta,3,3-trimethyl substitution
vs. alpha-substituted analog (CAS 66062-78-0)
No direct odor threshold data available
Regiochemistry may differentiate woody-amber from camphoraceous notes; structural inference from patent literature.
Structure-odor paradigm; direct odor comparison data not available in open literature.
Structure-odor relationships Norbornane stereochemistry Molecular design

Best Application Scenarios for Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol Based on Quantitative Differentiation Evidence


Middle-to-Base Note Woody-Amber Fragrance Accords Requiring Controlled Volatility

The compound's intermediate boiling point of 256.9 °C—positioned between the more volatile methyl analog (241.2 °C) and the less volatile ethyl analog (265.8 °C)—makes it particularly suitable for fragrance formulations targeting middle-to-base note performance where a balance of diffusion and longevity is critical . Formulators developing woody-amber accords can use this compound to achieve a volatility profile that neither evaporates too quickly (as with the methyl analog) nor lingers excessively without diffusion (as with the ethyl analog).

High-Temperature Fragrance Compounding and Heated Product Applications

With a flash point of 114.5 °C—6.4 °C higher than the closest methyl analog (108.1 °C)—this compound offers a wider thermal safety margin during heated compounding, candle manufacturing, or other applications involving elevated processing temperatures . Industrial users selecting between norbornane propanol analogs may prioritize the higher flash point for facilities with less advanced vapor control infrastructure, reducing the risk of ignition events during mixing or filling operations.

Quality-Control-Driven Procurement Using Refractive Index as an Identity Discriminator

The refractive index of 1.475 provides a clear differentiation point from the methanol analog (RI 1.483–1.489), enabling procurement and quality teams to rapidly verify material identity upon receipt using a handheld refractometer . This reduces reliance on more expensive GC-MS or NMR identity testing for routine incoming inspections and helps prevent costly misidentification errors that could lead to off-specification fragrance batches.

Long-Lasting Fragrance Formulations Where Extended Substantivity Is Required

The higher molecular weight of 196.33 g/mol versus the methanol analog (168.28 g/mol, substantivity 36 hours) suggests extended substantivity on skin and fabric based on the well-established inverse relationship between molecular weight and vapor pressure in the norbornane alcohol class . Perfumers targeting long-lasting woody-amber effects for fine fragrance or functional products (e.g., fabric conditioners) may prefer this compound over lower-MW alternatives when direct substantivity data from the supplier confirm the class-level expectation.

Application
Selection Property
Validation Focus
Middle-to-base note woody-amber accords
Intermediate boiling point tier
Balance of volatility and substantivity for fragrance longevity
High-temperature fragrance compounding
Elevated flash point margin
Process safety and handling compliance in heated operations
QC-driven material identity verification
Distinct refractive index value
Rapid, non-destructive incoming inspection without GC-MS
Long-lasting fragrance formulations
Higher molecular weight class
Substantivity confirmation via supplier direct measurement
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